molecular formula C16H18ClN3OS B2550290 2-(2-CHLOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE CAS No. 1448056-70-9

2-(2-CHLOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE

Cat. No.: B2550290
CAS No.: 1448056-70-9
M. Wt: 335.85
InChI Key: MBAXQPUVJZMUFP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide is a complex organic compound that features a chlorinated phenyl group, a thiazole ring, and a piperidine moiety

Scientific Research Applications

2-(2-Chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, which is synthesized through the reaction of thiourea with α-haloketones.

    Piperidine Derivative: The piperidine ring is introduced through nucleophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the chlorophenyl group with the thiazole-piperidine intermediate under specific conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For improved efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products:

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Reduced amide derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to certain receptors or enzymes, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

  • 1-Phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
  • (2-(2-chlorophenyl)piperidin-1-yl)(5-methylimidazo[5,1-b][1,3,4]thiadiazol-2-yl)methanone

Uniqueness:

  • Structural Features: The combination of a chlorophenyl group, thiazole ring, and piperidine moiety is unique.
  • Pharmacological Potential: Its specific interactions with molecular targets may offer distinct therapeutic benefits compared to similar compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c17-14-4-2-1-3-12(14)11-15(21)19-13-5-8-20(9-6-13)16-18-7-10-22-16/h1-4,7,10,13H,5-6,8-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAXQPUVJZMUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=CC=C2Cl)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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